molecular formula C20H25F3N2 B1589718 N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine CAS No. 304694-40-4

N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine

Cat. No. B1589718
CAS RN: 304694-40-4
M. Wt: 350.4 g/mol
InChI Key: CQBYREFQWDUSJY-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine, also known as EF5, is a synthetic compound that has been widely used in scientific research to study hypoxia, a condition characterized by a lack of oxygen in tissues. EF5 is a potent hypoxia marker that binds specifically to hypoxic cells, making it a valuable tool for studying the physiology and pathology of hypoxia.

Scientific Research Applications

Antiviral Activity

This compound has shown promise in the field of antiviral research. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The presence of the trifluoromethyl group and the biphenyl moiety could potentially enhance the antiviral capabilities of this compound by increasing its binding affinity to viral proteins .

Anti-inflammatory Properties

The structural framework of this compound suggests potential anti-inflammatory properties. Indole derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in the treatment of chronic inflammatory diseases. Further research could explore its effectiveness in reducing inflammation markers in cellular models .

Anticancer Potential

Compounds with a biphenyl structure, particularly those with substitutions that increase lipophilicity, such as the trifluoromethyl group, have been explored for their anticancer properties. This compound could be investigated for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .

Anti-HIV Effects

Indole derivatives have been studied for their anti-HIV activity, with some compounds showing significant inhibitory effects on HIV-1 and HIV-2 strains. The compound could be a candidate for further investigation as a potential anti-HIV agent, given its structural complexity and potential for high-affinity binding .

Antioxidant Activity

The indole core of this compound is associated with antioxidant properties. It could be evaluated for its ability to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many degenerative diseases .

Antimicrobial Efficacy

Indole derivatives have demonstrated broad-spectrum antimicrobial activity. This compound could be tested against a variety of bacterial and fungal strains to assess its efficacy as a new antimicrobial agent, which is crucial in the era of increasing antibiotic resistance .

Antitubercular Activity

Given the urgent need for new antitubercular agents, this compound’s potential antitubercular activity could be of significant interest. Its structural features may allow it to target mycobacterial enzymes or pathways unique to Mycobacterium tuberculosis .

Antidiabetic Applications

The indole moiety is present in many pharmacologically active compounds with antidiabetic effects. Research into the application of this compound in modulating insulin sensitivity or glucose metabolism could open new avenues for diabetes treatment .

properties

IUPAC Name

N',N'-diethyl-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N2/c1-3-25(4-2)14-13-24-15-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20(21,22)23/h5-12,24H,3-4,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBYREFQWDUSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459634
Record name N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine

CAS RN

304694-40-4
Record name N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIETHYL-N'- [[4'- (TRIFLUOROMETHYL) [1,1'-BIPHENYL] -4-YL] METHYL] -1,2-ETHANEDIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4′-(trifluoromethyl)-4-biphenylcarbaldehyde, (43.6 kg, 1.1 eq., see WO 01/60805), N,N-diethylethylenediamine (21.2 kg, 1.15 equiv.) and 5% palladium on charcoal (Degussa E101 N/W, 50% wet paste, 1.7 kg) in toluene (138 Kg) was hydrogenated at 20±3° C. and 50 psi until completion. The reaction mixture was filtered and the catalyst bed washed with toluene (2×36.7 kg). The solution was washed with water (84.8 kg) and concentrated under reduced pressure to ca. 85 L. This concentrate was used in the next step, Example 6, without further purification.
Quantity
43.6 kg
Type
reactant
Reaction Step One
Quantity
21.2 kg
Type
reactant
Reaction Step One
Quantity
1.7 kg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(4-Trifluoromethylphenyl)benzaldehyde (85.43 g, 0.3414 mol) (Int. A1) and 4 A molecular sieve (400 g, predried at 120° C.) were suspended in dichloromethane (1.4 L), then N,N-diethyl-ethylenediamine (47.97ml, 0.3414 mol) was added. The mixture was left at room temperature for 16 h with occasional shaking, then the sieves were filtered off and washed with dichloromethane. The combined filtrates were evaporated to a yellow solid and dried under high vacuum. This material (114.3 g, 0.328 mol) in ethanol (1 L) was cooled in an ice bath, and sodium borohydride (12.41 g, 0.328 mol) was added under argon with stirring. Hydrogen evolution was observed. After 30 min the ice bath was removed, and the cloudy yellow solution was left to stand at room temperature for 16 h. The solvent was removed in vacuo, water and brine were added, and the mixture was extracted 3× with dichloromethane. The combined extracts were dried over potassium carbonate and evaporated to give the title compound as a yellow solid, (112.1 g, 98%). 1H-NMR (CDCl3) δ 7.66 (4H, s), 7.53–7.56 (2H, m), 7.40–7.44 (2H, m), 3.86 (2H, s), 2.47–2.75 (9H, m), 0.96–1.10 (6H, m); MS(APCI+) found (M+1)=351, C20H25F3N2 requires 350.
Quantity
85.43 g
Type
reactant
Reaction Step One
Quantity
47.97 mL
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
114.3 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
12.41 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.4 L
Type
solvent
Reaction Step Six
Yield
98%

Synthesis routes and methods III

Procedure details

N,N-diethylethylene diamine (2.50 kg, 21.12 moles) was added to a solution of 4-(4-trifluoromethylphenyl)benzaldehyde (3.54 kg, 14.08 moles) in toluene (21 L) and rinsed in with toluene (14 L) with stirring. The resultant solution was stirred at 17-21° C. for ca. 96 hours. The solution was then transferred to a hydrogenation vessel containing 5% palladium on alumina (0.213 kg, 0.11 moles Pd) and rinsed in with toluene (37 L). The mixture was hydrogenated at 19−27° C., 50 psig hydrogen for 1 hour until no further hydrogen was consumed. The catalyst was removed by filtration through celite (0.5 kg) and the celite bed was washed with toluene (14 L). The combined filtrate and wash were washed with process water (3×14 L) then the toluene removed by distillation at 20-80° C. in vacuo to give the title compound as a pale yellow oil (4.96 kg, 97.3%). 1H NMR (CDCl3) δ 1.01 (6H, t), 2.52 (4H, q), 2.58 (2H, t), 2.70 (2H, t),3.86 (2H, s), 7.42 (2H, d), 7.43 (2H, d), 7.68 (4H, s).
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
3.54 kg
Type
reactant
Reaction Step One
Quantity
21 L
Type
solvent
Reaction Step One
Quantity
0.213 kg
Type
catalyst
Reaction Step Two
Yield
97.3%

Synthesis routes and methods IV

Procedure details

4-(4-Trifluoromethylphenyl)benzaldehyde (85.43 g, 0.3414 mol) (Int. D2) and 4A molecular sieve (400 g, predried at 120° C.) were suspended in dichloromethane (1.4 L), then N,N-diethylethylenediamine (47.97 ml, 0.3414 mol) was added. The mixture was left at room temperature for 16 h with occasional shaking, then the sieves were filtered off and washed with dichloromethane. The combined filtrates were evaporated to a yellow solid and dried under high vacuum. This material (114.3 g, 0.328 mol) in ethanol (1 L) was cooled in an ice bath, and sodium borohydride (12.41 g, 0.328 mol) was added under argon with stirring. Hydrogen evolution was observed. After 30 min the ice bath was removed, and the cloudy yellow solution was left to stand at room temperature for 16 h. The solvent was removed in vacuo, water and brine were added, and the mixture was extracted 3× with dichloromethane. The combined extracts were dried over potassium carbonate and evaporated to give the title compound as a yellow solid, (112.1 g, 98%). 1H-NMR (CDCl3) δ 7.66 (4H, s), 7.53-7.56 (2H, m), 7.40-7.44 (2H, m), 3.86 (2H, s), 2.47-2.75 (9H, m), 0.96-1.10 (6H, m); MS(APCI+) found (M+1)=351, C20H25F3N2 requires 350.
Quantity
85.43 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.97 mL
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
114.3 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
12.41 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.4 L
Type
solvent
Reaction Step Six
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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